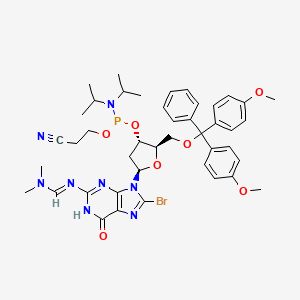

8-Bromo-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite

説明

特性

IUPAC Name |

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-bromo-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H52BrN8O7P/c1-28(2)52(29(3)4)60(57-24-12-23-45)59-35-25-37(51-39-38(47-41(51)44)40(53)49-42(48-39)46-27-50(5)6)58-36(35)26-56-43(30-13-10-9-11-14-30,31-15-19-33(54-7)20-16-31)32-17-21-34(55-8)22-18-32/h9-11,13-22,27-29,35-37H,12,24-26H2,1-8H3,(H,48,49,53)/b46-27+/t35-,36+,37+,60?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMKOTCSDJUGJE-JXFDYHEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)N=CN(C)C)N=C5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)/N=C/N(C)C)N=C5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H52BrN8O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

N2-Dimethylformamidine (DMF) Protection

The exocyclic N2 amine of 8-bromo-2'-deoxyguanosine is protected using dimethylformamide dimethyl acetal (DMF-DMA) . This reagent converts primary amines to amidines, enhancing stability during subsequent reactions . The process involves refluxing 8-bromo-2'-deoxyguanosine with excess DMF-DMA in anhydrous DMF at 60–80°C for 12–24 hours . The reaction is monitored via thin-layer chromatography (TLC), and the product, 8-bromo-2'-deoxy-N2-DMF-guanosine , is isolated by precipitation in cold diethyl ether followed by column chromatography (DCM/MeOH 95:5) .

Key Data :

5'-O-Dimethoxytrityl (DMT) Protection

The 5'-hydroxyl group is protected with 4,4'-dimethoxytrityl chloride (DMT-Cl) to ensure regioselective phosphoramidite formation at the 3'-position. The reaction is conducted in anhydrous pyridine under inert atmosphere, with DMT-Cl added in 1.2–1.5 molar equivalents . After 2–4 hours, the mixture is quenched with methanol, and the product, 8-bromo-2'-deoxy-N2-DMF-5'-O-DMT-guanosine , is purified via flash chromatography (hexane/ethyl acetate gradient) .

Key Data :

-

Characterization : UV-vis spectroscopy shows a distinct trityl cation peak at 498 nm upon acid treatment .

3'-CE Phosphoramidite Formation

The 3'-hydroxyl is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite . Under anhydrous conditions, the DMT-protected nucleoside is reacted with 1.2 equivalents of phosphoramidite reagent and 2.5 equivalents of N-ethyl-N-isopropylpropan-2-amine (DIPEA) in dichloromethane . The reaction proceeds for 1–2 hours, after which the crude product is purified via silica gel chromatography (DCM/MeOH 97:3 with 1% triethylamine) .

Key Data :

Analytical and Spectral Characterization

Intermediate and final compounds are validated using:

-

NMR : Confirms bromine integration (δ 7.8–8.2 ppm, C8-H) and DMT aromatic protons (δ 6.8–7.4 ppm) .

-

Mass Spectrometry : High-resolution ESI-MS matches theoretical molecular weights (e.g., [M+H] for phosphoramidite: m/z 824.9) .

-

HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).

Challenges and Optimizations

-

Bromine Steric Effects : The 8-bromo group hinders N2 protection, necessitating extended reaction times .

-

Phosphoramidite Stability : Strict anhydrous conditions are critical to prevent hydrolysis .

-

Yield Improvements : Using freshly distilled DIPEA and molecular sieves enhances phosphoramidite formation efficiency .

化学反応の分析

Types of Reactions

8-Bromo-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.

科学的研究の応用

Oligonucleotide Synthesis

8-Bromo-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite is primarily used as a building block in the synthesis of modified oligonucleotides. The incorporation of bromine at the 8-position of guanosine enhances the reactivity and stability of the resulting oligonucleotides, making them suitable for various applications, including:

- Gene Synthesis : The compound facilitates the construction of genes with specific modifications, allowing researchers to study gene function and regulation.

- Antisense Oligonucleotides : These are designed to bind to specific mRNA sequences, inhibiting gene expression. The brominated guanosine can improve binding affinity and specificity.

Molecular Probes

The unique properties of this phosphoramidite make it an excellent candidate for developing molecular probes. These probes can be used in:

- Fluorescence In Situ Hybridization (FISH) : To visualize specific nucleic acid sequences within cells.

- PCR Applications : Enhancing the sensitivity and specificity of polymerase chain reactions by incorporating modified nucleotides.

Therapeutic Applications

Research has indicated potential therapeutic uses for oligonucleotides synthesized with this compound, particularly in:

- Antiviral Therapies : Modified nucleosides have shown promise in inhibiting viral replication. For instance, compounds similar to those derived from 8-Bromo-2'-deoxy-N2-DMF have been explored for their ability to combat viruses like HIV and hepatitis.

- Cancer Treatment : Oligonucleotides designed with this phosphoramidite can target oncogenes or tumor suppressor genes, providing a novel approach to cancer therapy.

Case Study 1: Antisense Oligonucleotide Development

A study demonstrated the efficacy of antisense oligonucleotides synthesized using 8-Bromo-2'-deoxy-N2-DMF-5'-O-DMT-guanosine in downregulating specific oncogenes in cancer cell lines. The modified oligonucleotides exhibited enhanced cellular uptake and improved binding affinity, leading to significant reductions in target mRNA levels.

Case Study 2: Antiviral Activity Against HIV

Researchers synthesized a series of oligonucleotides incorporating this phosphoramidite to evaluate their antiviral activity against HIV. The results indicated that certain modifications led to a substantial decrease in viral load in treated cell cultures, highlighting the potential for developing new antiviral agents.

作用機序

The compound exerts its effects by incorporating modified guanosine units into DNA strands during synthesis. The 8-bromo modification and DMF-5’-O-DMT protection enhance the stability and functionality of the resulting DNA molecules. These modifications can affect DNA’s interaction with proteins and other molecules, influencing various biological processes.

類似化合物との比較

Chemical Structure :

- IUPAC Name: 8-Bromo-2'-deoxy-N2-dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-guanosine 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

- Molecular Formula : C₄₃H₅₃N₈O₇P

- Molar Mass : 824.93 g/mol

- CAS RN : 330628-04-1

- Key Features: 8-Bromine substitution: Enhances base stacking and stabilizes duplex structures; useful in fluorescence quenching or crosslinking studies. N2-DMF protection: Dimethylformamidine group at N2 improves solubility and reduces side reactions during oligonucleotide synthesis. 5'-O-DMT group: Protects the 5'-hydroxyl during synthesis, enabling stepwise coupling. 3'-CE phosphoramidite: Standard cyanoethyl-phosphoramidite linker for automated solid-phase synthesis.

Comparison with Similar Compounds

8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE Phosphoramidite

2′-Deoxy-5′-O-DMT-N2-isobutyrylguanosine 3′-CE Phosphoramidite

2′-Deoxy-5′-O-DMT-N2-methylguanosine 3′-CE Phosphoramidite

N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine 3'-CE Phosphoramidite (Gemcitabine Amidite)

- CAS RN: Not explicitly listed (referred to as Gemcitabine 3'-CE phosphoramidite)

- Key Modifications: 2',2'-difluoro substitution: Locks the sugar in a North-type conformation, enhancing metabolic stability. Impact: Mimics gemcitabine, a chemotherapeutic agent; used in gene silencing and anticancer oligonucleotides .

- Applications : Therapeutic oligonucleotides targeting cancer pathways .

1-(2'-Deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)thymine 3'-CE Phosphoramidite

- CAS RN : 208193-48-0

- Molecular Formula : C₄₀H₄₈FN₄O₈P

- Key Modifications: 2'-Fluoro in arabinose configuration: Induces a C3'-endo sugar pucker, improving duplex stability and nuclease resistance. Impact: Critical for antisense oligonucleotides (e.g., Spinraza®) .

- Applications : Neuromuscular disease therapeutics and RNA targeting .

Comparative Analysis Table

Research Findings and Implications

- 8-Bromo vs. 8-Aza-7-deaza : Bromine enhances stacking but may introduce toxicity, whereas aza-deaza modifications improve biocompatibility for therapeutics .

- N2 Protection : DMF requires harsher deprotection (e.g., concentrated ammonia) compared to isobutyryl, impacting synthesis workflow .

- Sugar Modifications : 2'-Fluoro and 2',2'-difluoro substitutions are pivotal in therapeutic oligonucleotides for enhanced stability and target binding .

生物活性

8-Bromo-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite is a synthetic nucleoside analog that has garnered attention for its potential applications in molecular biology and therapeutic development. This compound, characterized by its bromine substitution at the 8-position of the guanine base, is utilized in oligonucleotide synthesis and has implications in gene therapy and antiviral research.

- Molecular Formula : C43H52BrN8O7P

- Molecular Weight : 903.8 g/mol

- CAS Number : 198080-37-4

The compound features a dimethoxytrityl (DMT) protecting group at the 5'-position, which facilitates its incorporation into oligonucleotides. The presence of the bromine atom at the 8-position alters the nucleobase's electronic properties, potentially influencing its biological interactions.

The biological activity of 8-Bromo-2'-deoxy-N2-DMF-5'-O-DMT-guanosine is primarily linked to its role as a substrate for polymerases during DNA synthesis. The bromine substitution can enhance or inhibit enzyme activity depending on the context of its use, such as in the formation of modified nucleic acids that exhibit altered binding properties to complementary strands or proteins.

Key Mechanistic Insights:

- Nucleobase Modification : The introduction of bromine at the 8-position can affect hydrogen bonding and stacking interactions, thereby influencing the stability and conformation of DNA structures.

- Enzymatic Incorporation : Studies indicate that modified nucleosides can be incorporated into oligonucleotides by DNA polymerases, which may lead to enhanced resistance to nucleases and improved cellular uptake .

Antiviral Activity

Recent research highlights the potential antiviral properties of brominated nucleoside analogs. For instance, compounds similar to 8-Bromo-2'-deoxy-N2-DMF-5'-O-DMT-guanosine have shown activity against various viruses by interfering with viral replication mechanisms .

Case Studies

- HIV Research : A study demonstrated that modified nucleosides exhibit varying degrees of effectiveness against HIV by altering their interaction with reverse transcriptase enzymes. The incorporation of brominated analogs into therapeutic regimens could enhance efficacy while reducing toxicity .

- Cancer Therapeutics : In cancer research, brominated nucleosides have been explored for their ability to induce apoptosis in tumor cells. The structural modifications allow for selective targeting of cancerous tissues while sparing normal cells .

Data Table: Biological Activity Summary

Q & A

Q. Table 1. Key Solvent Effects on Phosphoramidite Coupling Efficiency

| Solvent | Coupling Efficiency (%) | Shortmer Formation (%) | Reference |

|---|---|---|---|

| Acetonitrile | 98–99 | <1 | |

| THF | 85–90 | 5–10 |

Q. Table 2. Common Side Reactions and Mitigation Strategies

| Side Reaction | Cause | Mitigation |

|---|---|---|

| Phosphoramidite oxidation | Peroxides in solvents | Use stabilizers (BHT) or distilled solvents |

| Depurination | Acidic DMT removal conditions | Reduce acid concentration/duration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。